[1-(Oxolan-2-yl)cyclopentyl]methanol

Catalog No.
S3080571
CAS No.
2160764-53-2
M.F
C10H18O2
M. Wt
170.252
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Oxolan-2-yl)cyclopentyl]methanol

CAS Number

2160764-53-2

Product Name

[1-(Oxolan-2-yl)cyclopentyl]methanol

IUPAC Name

[1-(oxolan-2-yl)cyclopentyl]methanol

Molecular Formula

C10H18O2

Molecular Weight

170.252

InChI

InChI=1S/C10H18O2/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h9,11H,1-8H2

InChI Key

ODBXZZNKZFKLNR-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CO)C2CCCO2

Solubility

not available

The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a unique organic molecule characterized by a cyclopentane ring fused with a tetrahydrofuran (oxolane) moiety. It features a hydroxymethyl group attached to the cyclopentane, which contributes to its potential reactivity and biological activity. The structural formula can be represented as follows:

text
CH2OH | O---C / \ C C \ / C---C

This compound belongs to a class of cyclic alcohols, which are often explored for their diverse applications in pharmaceuticals and organic synthesis.

The chemical reactivity of [1-(Oxolan-2-yl)cyclopentyl]methanol can be understood through several types of reactions:

  • Alcohol Reactions: As a secondary alcohol, it can undergo oxidation to form ketones.
  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The presence of the oxolane ring allows for nucleophilic attack at the carbon adjacent to the oxygen, facilitating various substitution reactions.

These reactions are mediated by enzymes in biological systems, which enhance the rate and specificity of these transformations

The biological activity of [1-(Oxolan-2-yl)cyclopentyl]methanol is an area of significant interest. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including:

  • Anti-inflammatory properties
  • Antimicrobial activity
  • Potential neuroprotective effects

Using computational tools like the PASS program, researchers can predict the biological activity spectra based on structural characteristics, which may indicate promising therapeutic applications .

Several synthetic routes can be employed to produce [1-(Oxolan-2-yl)cyclopentyl]methanol:

  • Cyclization Reactions: Starting from suitable precursors such as cyclopentene derivatives, cyclization can be achieved under acidic conditions.
  • Reduction Reactions: The conversion of corresponding carbonyl compounds (ketones or aldehydes) to the alcohol form via reduction using reagents like lithium aluminum hydride.
  • Ring-opening Reactions: Oxolane can be synthesized through ring-opening reactions involving epoxides or cyclic ethers in the presence of nucleophiles.

These methods allow for the efficient synthesis of this compound while maintaining control over stereochemistry and functional group placement.

The applications of [1-(Oxolan-2-yl)cyclopentyl]methanol span various fields:

  • Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in targeting neurological disorders.
  • Agricultural Chemistry: Potential use as a biopesticide or herbicide due to its biological activities.
  • Material Science: As a building block for synthesizing polymers or other materials with specific properties.

Interaction studies are crucial for understanding how [1-(Oxolan-2-yl)cyclopentyl]methanol interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing the compound's effects on cell lines to determine cytotoxicity and therapeutic potential.
  • Computational Modeling: Using molecular docking simulations to predict interactions at the molecular level.

Such studies help elucidate the compound's mechanism of action and potential side effects.

Several compounds exhibit structural similarities to [1-(Oxolan-2-yl)cyclopentyl]methanol, including:

Compound NameStructure TypeUnique Features
1-HydroxymethylcyclopentaneCyclopentane AlcoholSimple structure; less steric hindrance
2-Methyl-oxolaneTetrahydrofuran DerivativeIncreased lipophilicity; potential for different biological interactions
CyclohexanolCyclohexane AlcoholLarger ring structure; different conformational flexibility

These compounds share common functional groups but differ in their ring size and substituents, influencing their reactivity and biological properties.

XLogP3

1.6

Dates

Modify: 2024-04-14

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